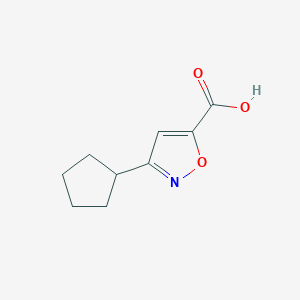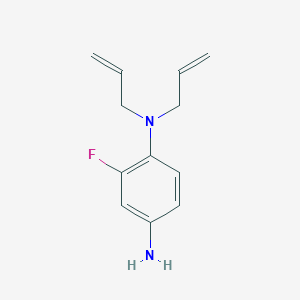
N-1,N-1-Diallyl-2-fluoro-1,4-benzenediamine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Corrosion Inhibition
A study by Ali and Saeed (2001) explored the synthesis of unsaturated N,N-diallyl compounds derived from 1,6-hexanediamine and their application as corrosion inhibitors. Their research demonstrated that these compounds, upon polymerization, significantly inhibited corrosion of mild steel in acidic conditions, suggesting a potential application for similar N,N-diallyl compounds in protecting metal surfaces S. Ali & M. Saeed, 2001.
Electrode Surface Modification
Buchanan et al. (1983) described the use of N,N,N',N'-tetraalkyl-1,4-benzenediamine derivatives for the derivatization of electrode surfaces. These modifications enhance the electrochemical properties of electrodes, indicating the potential of N,N-diallyl compounds in creating more efficient electrochemical sensors and devices R. M. Buchanan, G. S. Calabrese, Ted J. Sobieralski, & M. Wrighton, 1983.
Analytical Characterization
Another study by Brandt et al. (2017) focused on the analytical characterization of N,N-diallyltryptamine (DALT) and its derivatives, providing important data for future research in medicinal chemistry and potentially guiding the development of new psychoactive substances with therapeutic applications S. Brandt, P. Kavanagh, Geraldine Dowling, Brian Talbot, F. Westphal, M. Meyer, H. Maurer, & A. Halberstadt, 2017.
Luminescence and Sensing
Zhong et al. (2017) developed orange luminescent carbon dots via hydrothermal method using 1,2-benzenediamine and carbamaldehyde as precursors. These nitrogen-doped carbon dots demonstrated potential in sensing applications, particularly for detecting silver ions in environmental samples, showcasing the utility of N,N-diallyl compounds in creating sensitive and selective sensors Yin Zhong, Junjian Li, Yingzhi Jiao, Gancheng Zuo, Xihao Pan, Ting Su, & Wei Dong, 2017.
Mecanismo De Acción
The mechanism of action of “N-1,N-1-Diallyl-2-fluoro-1,4-benzenediamine” is not specified in the search results. It’s worth noting that the mechanism of action for a chemical compound typically refers to how it interacts at the molecular level, which can be influenced by its structure and properties .
Propiedades
IUPAC Name |
2-fluoro-1-N,1-N-bis(prop-2-enyl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2/c1-3-7-15(8-4-2)12-6-5-10(14)9-11(12)13/h3-6,9H,1-2,7-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTULPPHYZTWPPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C1=C(C=C(C=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



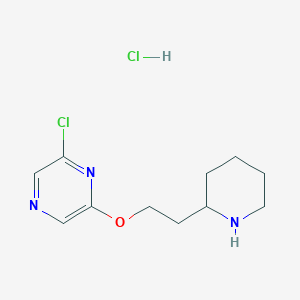
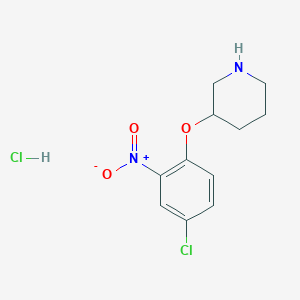
![[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1456139.png)
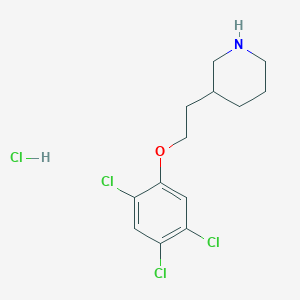
![2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456141.png)
![3-[4-(sec-Butyl)-2-chlorophenoxy]piperidine hydrochloride](/img/structure/B1456143.png)
![Methyl (2S,4S)-4-[4-(tert-butyl)-2-chlorophenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456145.png)
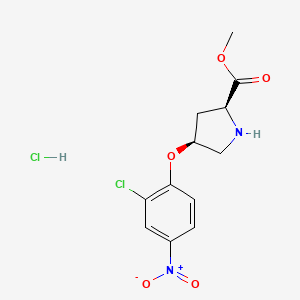

![{4-[4-(Trifluoromethoxy)phenoxy]phenyl}boronic acid](/img/structure/B1456150.png)

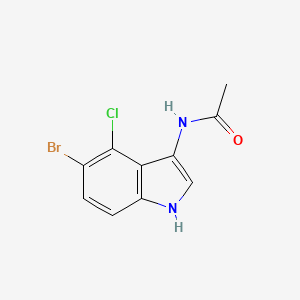
amine](/img/structure/B1456154.png)
